Home > Products > Screening Compounds P27503 > Pardoprunox dihydrochloride
Pardoprunox dihydrochloride -

Pardoprunox dihydrochloride

Catalog Number: EVT-12590893
CAS Number:
Molecular Formula: C12H17Cl2N3O2
Molecular Weight: 306.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pardoprunox dihydrochloride is a chemical compound that was primarily developed as an antiparkinsonian drug by Solvay Pharmaceuticals, with the code name SLV-308. It was designed to treat Parkinson's disease and reached phase III clinical trials before its development was discontinued. In addition to its primary indication, pardoprunox was also explored for potential use in treating depression and anxiety, although these investigations have since been abandoned .

Source and Classification

Pardoprunox dihydrochloride is classified as a dopamine receptor partial agonist, specifically targeting D2 and D3 receptors, as well as acting as a full agonist for the 5-HT1A serotonin receptor. Its chemical formula is C12H15N3O2C_{12}H_{15}N_{3}O_{2} with a molar mass of approximately 233.271gmol1233.271\,g\cdot mol^{-1}. The compound's structure includes a piperazine moiety, which is common in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of pardoprunox dihydrochloride involves several steps that typically include the formation of key intermediates through various chemical reactions. A notable synthetic route may involve the use of palladium-catalyzed reactions, which are common in organic synthesis for constructing complex molecules.

Methods and Technical Details

  1. Starting Materials: The synthesis often begins with readily available piperazine derivatives.
  2. Palladium-Catalyzed Coupling: The use of palladium catalysts can facilitate the formation of carbon-nitrogen bonds essential for constructing the piperazine framework.
  3. Purification: After synthesis, purification processes such as column chromatography are employed to isolate the desired compound from by-products and unreacted materials.

Specific reaction conditions can vary but typically involve solvents like toluene or dichloromethane and may require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Molecular Structure Analysis

The molecular structure of pardoprunox dihydrochloride can be represented using various notations:

  • IUPAC Name: The IUPAC name provides insight into the compound's structural features.
  • SMILES Representation: A simplified molecular-input line-entry system representation can be used to depict its structure in computational models.

Data

  • Molecular Formula: C12H15N3O2C_{12}H_{15}N_{3}O_{2}
  • Molar Mass: 233.271gmol1233.271\,g\cdot mol^{-1}
  • 3D Structure: Visualization tools like JSmol can provide interactive models of the molecule .
Chemical Reactions Analysis

Pardoprunox dihydrochloride undergoes various chemical reactions that are crucial for its pharmacological activity.

Reactions and Technical Details

  1. Binding Affinity: The compound exhibits binding affinities (pK_i values) for different receptors:
    • D2 receptor: pK_i = 8.1
    • D3 receptor: pK_i = 8.6
    • 5-HT1A receptor: pK_i = 8.5
    • Other receptors (e.g., D4, α1-adrenergic) with lower affinities .
  2. Metabolism: Understanding how pardoprunox is metabolized in the body is essential for determining its pharmacokinetics and potential interactions with other drugs.
Mechanism of Action

The mechanism of action of pardoprunox dihydrochloride primarily involves its interaction with dopamine receptors in the brain.

Process and Data

  • Dopaminergic Activity: As a partial agonist at D2 and D3 receptors, pardoprunox modulates dopaminergic signaling, potentially alleviating symptoms of Parkinson's disease without inducing severe side effects like dyskinesia.
  • Serotonergic Influence: Its action as a full agonist at the 5-HT1A receptor may contribute to mood stabilization effects, which were investigated during its development for depression .
Physical and Chemical Properties Analysis

Pardoprunox dihydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on the formulation.

Chemical Properties

  • Stability: The compound's stability under various conditions (e.g., temperature, light) is crucial for storage and formulation.
  • Reactivity: Understanding its reactivity with other chemicals helps predict potential side effects or interactions in therapeutic use .
Applications

Pardoprunox dihydrochloride was primarily researched for its application in treating Parkinson's disease. Its unique profile as a partial dopamine agonist positions it as a candidate for managing motor symptoms associated with this condition.

Scientific Uses

While clinical development has ceased, research into similar compounds continues to explore their potential benefits in neurodegenerative diseases and mood disorders. Studies have indicated that compounds with similar mechanisms might offer therapeutic advantages without significant adverse effects commonly associated with traditional dopaminergic therapies .

Molecular Pharmacology and Receptor Interaction Profiles

Partial Dopamine D2/D3 Receptor Agonism: Mechanisms and Intrinsic Activity

Pardoprunox dihydrochloride (7-(4-methylpiperazin-1-yl)-2-benzoxazolone monohydrochloride) exhibits a mechanistically distinct profile as a partial agonist at dopamine D₂ and D₃ receptors. Binding affinity studies reveal high affinity for human D₂ receptors (pKᵢ = 8.1) and D₃ receptors (pKᵢ = 8.6) [4]. Crucially, its intrinsic activity (IA) differs significantly from full agonists:

  • D₂ Receptors: Pardoprunox demonstrates approximately 50% intrinsic activity relative to dopamine in functional assays measuring inhibition of forskolin-stimulated cAMP accumulation in cells expressing recombinant human D₂ receptors [4] [7].
  • D₃ Receptors: It shows higher intrinsic activity (~67%) in assays measuring stimulation of [³⁵S]GTPγS binding at human D₃ receptors [4] [8].

This partial agonism confers a unique functional selectivity. In dopamine-depleted states (e.g., Parkinson's disease), pardoprunox acts as a net agonist, sufficiently stimulating postsynaptic receptors to alleviate motor deficits. Conversely, in the presence of high dopamine levels or full agonists (e.g., L-Dopa), it acts as a net functional antagonist, competing for receptor occupancy while producing a submaximal response. This dual behavior is central to its proposed therapeutic effects, enhancing motor function while potentially mitigating dopamine overstimulation phenomena like dyskinesia [1] [2]. Electrophysiological studies on nigral dopaminergic neurons support this profile, showing moderate activation compared to the robust effects of full agonists like apomorphine [8].

Table 1: Receptor Binding Affinity Profile of Pardoprunox

ReceptorpKᵢ/pEC₅₀Affinity (nM)Assay SystemPrimary Effect
Dopamine D₂8.0 / 8.1~10 / ~8cAMP inhibition (HEK) / BindingPartial Agonist (IA=50%)
Dopamine D₃9.2 / 8.6~0.6 / ~2.5[³⁵S]GTPγS binding / BindingPartial Agonist (IA=67%)
5-HT₁ₐ6.3 / 8.5~500 / ~3cAMP inhibition (HEK) / BindingFull Agonist (IA=100%)
α₁-Adrenergic~7.8~16Radioligand bindingAntagonist
α₂-Adrenergic~7.4~40Radioligand bindingAntagonist
5-HT₇~7.2~63Radioligand bindingAntagonist

Sources: [4] [7] [8]. pEC₅₀ values shown for functional assays (D₂, D₃, 5-HT₁ₐ), pKᵢ values shown for binding assays. IA = Intrinsic Activity relative to full agonist (Dopamine or Serotonin).

Serotonin 5-HT₁ₐ Receptor Full Agonism: Binding Dynamics and Functional Consequences

Pardoprunox functions as a full agonist at serotonin 5-HT₁ₐ receptors, albeit with lower binding affinity (pKᵢ = 8.5) than its dopamine receptor affinity [4]. Functionally, it achieves 100% intrinsic activity (IA) in assays measuring inhibition of forskolin-stimulated cAMP accumulation in cells expressing human 5-HT₁ₐ receptors, with a pEC₅₀ of 6.3 (~500 nM) [4] [7]. This 5-HT₁ₐ full agonism contributes significantly to pardoprunox's overall pharmacological profile:

  • Presynaptic vs. Postsynaptic Effects: Like other 5-HT₁ₐ agonists, pardoprunox can activate both presynaptic autoreceptors (primarily in the raphe nuclei) and postsynaptic receptors (e.g., in cortex, hippocampus, striatum). Presynaptic activation initially inhibits serotonin neuron firing and release. However, sustained agonism leads to desensitization of these autoreceptors. Postsynaptic receptor activation generally induces neuronal hyperpolarization via Gᵢ/o-coupled potassium channel (GIRK) opening [9].
  • Functional Synergy with Dopamine Partial Agonism: 5-HT₁ₐ activation in cortical and limbic regions is implicated in mood and anxiety regulation. Furthermore, 5-HT₁ₐ agonism has demonstrated potential to modulate dopaminergic neurotransmission:
  • It may dampen excessive dopamine release in mesolimbic pathways, potentially contributing to antipsychotic-like effects [8].
  • In the context of Parkinson's disease, 5-HT₁ₐ agonism has been explored for mitigating L-Dopa-induced dyskinesia, possibly by modulating striatal serotonin neuron activity and dopamine release [1] [9].
  • Electrophysiological studies suggest interactions where 5-HT₁ₐ activation can modulate the responsiveness of dopaminergic neurons [8].

Affinity Profiling at Secondary Targets: α-Adrenergic and 5-HT₇ Receptor Interactions

Beyond its primary targets, pardoprunox exhibits moderate affinity for several other receptor subtypes, primarily functioning as an antagonist at these sites:

  • α₁-Adrenergic Receptors: Binds with moderate affinity (pKᵢ ≈ 7.8, Kᵢ ≈ 16 nM) [4] [8]. Antagonism at these receptors could contribute to side effects like orthostatic hypotension, commonly seen with drugs blocking α₁-receptors. However, it may also play a minor role in its overall neurochemical effects, potentially influencing noradrenergic tone.
  • α₂-Adrenergic Receptors: Shows lower but still significant affinity (pKᵢ ≈ 7.4, Kᵢ ≈ 40 nM) [4] [8]. Antagonism here could theoretically increase noradrenaline release, but the functional impact relative to its primary dopaminergic and serotonergic actions is likely minor.
  • 5-HT₇ Receptors: Binds with moderate affinity (pKᵢ ≈ 7.2, Kᵢ ≈ 63 nM) [4]. The role of 5-HT₇ antagonism in pardoprunox's effects is less clear, though 5-HT₇ receptors are implicated in circadian rhythms, mood, and potentially cognition. Antagonism might contribute subtle neuromodulatory effects.

While these interactions are weaker than those at D₂/D₃ and 5-HT₁ₐ receptors, they contribute to the compound's overall polypharmacology and must be considered when interpreting its in vivo effects. The functional data generally supports an antagonistic role at these secondary sites [4] [8].

Intracellular Signaling Modulation: cAMP Accumulation and GTPγS Binding Kinetics

The functional consequences of pardoprunox's receptor interactions are directly measurable through its modulation of key intracellular second messengers:

  • cAMP Inhibition:
  • D₂/D₃ Receptors: Pardoprunox dose-dependently inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing human D₂ receptors (pEC₅₀ = 8.0) and D₃ receptors. As a partial agonist, the maximum inhibition achieved (Emax) is significantly less than that produced by the full agonist dopamine (50% at D₂, 67% at D₃) [4] [7].
  • 5-HT₁ₐ Receptors: Pardoprunox acts as a full agonist in inhibiting forskolin-stimulated cAMP accumulation via 5-HT₁ₐ receptors, achieving the same maximum effect as serotonin (5-HT), albeit with lower potency (pEC₅₀ = 6.3) [4] [7].

  • [³⁵S]GTPγS Binding: This assay measures the direct activation of G-proteins by ligand-bound receptors.

  • D₃ Receptors: Pardoprunox induces [³⁵S]GTPγS binding in cells expressing human D₃ receptors with high potency (pEC₅₀ = 9.2) and an intrinsic activity of 67% relative to dopamine. It also potently antagonizes dopamine-stimulated [³⁵S]GTPγS binding (pA₂ = 9.0), confirming its partial agonist nature [4].
  • D₂ Receptors: While specific [³⁵S]GTPγS data for D₂ in the results is less emphasized, its partial agonism profile (pA₂ = 8.4) and functional effects in other assays (like cAMP and rotation) are consistent with moderate G-protein activation [4] [8].
  • 5-HT₁ₐ Receptors: Full agonism at 5-HT₁ₐ receptors predicts robust stimulation of [³⁵S]GTPγS binding, though explicit data points were not detailed in the provided results.

Table 2: Functional Signaling Profile of Pardoprunox at Primary Targets

ReceptorAssayPotency (pEC₅₀)Intrinsic Activity (IA%)Effect vs. Full AgonistFunctional Outcome
Dopamine D₂Forskolin-stim. cAMP inhibition8.050%Partial AgonistModerate inhibition of cAMP
Dopamine D₃[³⁵S]GTPγS binding9.267%Partial AgonistModerate G-protein activation
Dopamine D₃Antagonism of DA GTPγSpA₂ = 9.0-Functional AntagonistBlocks full DA effect
5-HT₁ₐForskolin-stim. cAMP inhibition6.3100%Full AgonistMaximal inhibition of cAMP
D₂/D₃In vivo Rotation (6-OHDA)MED=0.03 mg/kg po-Net Agonist (Denervated)Contralateral rotation [2]
D₂/D₃In vivo Hyperactivity-LowFunctional AntagonistAttenuates amphetamine hyperlocomotion [2]

Sources: [1] [2] [4]. MED = Minimum Effective Dose.

The kinetics of pardoprunox's signaling likely involve rapid receptor binding followed by sustained G-protein activation/modulation consistent with its partial efficacy profile. Its ability to simultaneously decrease cAMP via D₂/D₃/5-HT₁ₐ receptors while moderately activating G-protein effector systems underlies its integrated neuromodulatory effects. The partial agonism at D₂/D₃ results in a balanced activation of these pathways, avoiding the extremes of full blockade or full stimulation, which is hypothesized to translate into therapeutic benefits with reduced side-effect liabilities (e.g., less dyskinesia induction compared to full agonists) [1] [2] [4].

Properties

Product Name

Pardoprunox dihydrochloride

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;dihydrochloride

Molecular Formula

C12H17Cl2N3O2

Molecular Weight

306.19 g/mol

InChI

InChI=1S/C12H15N3O2.2ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;;/h2-4H,5-8H2,1H3,(H,13,16);2*1H

InChI Key

CNAQZBYZZQBDCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.